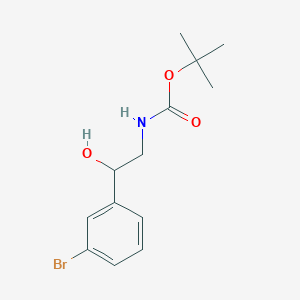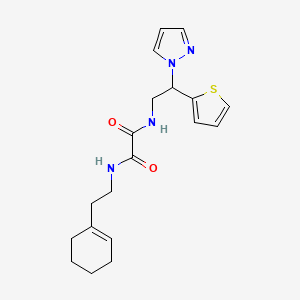
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest due to their potential therapeutic applications. In the context of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, similar compounds have been synthesized through various methods. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by a ring closure reaction of phenyl-1-(thiophen-2-yl)prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another related synthesis involved the reaction of a bis-pyrazole-thiazole compound with hydrazonoyl halides to produce a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be explored for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, the synthesized compounds in the studies were characterized by IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Additionally, single crystal X-ray diffraction studies have been used to confirm the 3D molecular structure of a novel pyrazole derivative, which is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be applied to determine the molecular structure of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide and to understand its stability and conformation.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the reactions they undergo. For instance, the reaction of a bis-pyrazole-thiazole compound with ethyl chloroacetate afforded a bis-thiazolone derivative, which upon further reaction with methyl glyoxalate produced another bis-thiazolone derivative . These reactions indicate the potential for pyrazole derivatives to participate in various chemical transformations, which could be explored for the compound to understand its reactivity and potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted through in silico methods and evaluated through experimental assays. Preclinical evaluation of the compounds includes in silico toxicity, blood-brain barrier, and human oral absorption prediction . Additionally, the antioxidant properties of a pyrazole derivative were assessed through DPPH and hydroxyl radical scavenging methods . These evaluations are crucial for understanding the pharmacokinetic profile and therapeutic potential of the compound .
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of the mentioned chemical structure, particularly those incorporating the thiophene and pyrazole moieties, have been synthesized and evaluated for their anticancer activities. For instance, a series of bis-pyrazolyl-thiazoles were synthesized, and their structures were established based on spectroscopic evidence. These compounds were tested against hepatocellular carcinoma cell lines, revealing promising anticancer activities for several derivatives (Gomha, Edrees, & Altalbawy, 2016). This suggests that the chemical scaffold may serve as a useful template for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial activity of novel heterocyclic compounds containing sulfonamido moieties, which are structurally related to the compound , has been investigated. These studies aimed at synthesizing new heterocyclic compounds suitable as antibacterial agents, showing that some derivatives exhibited significant antibacterial activity against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This indicates the potential of these chemical structures in contributing to the development of new antimicrobial agents.
Antidepressant Activity
Compounds incorporating thiophene and pyrazole units, similar to the one mentioned, have been synthesized and evaluated for their antidepressant activity. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and showed promising antidepressant effects in preclinical models, highlighting the therapeutic potential of these compounds in treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of related compounds, exploring their chemical properties and potential applications. For instance, novel synthesis approaches have been developed for polyfunctionally substituted heterocyclic compounds derived from related chemical structures, providing insights into the chemical reactivity and potential applications of these compounds in various fields of research (Shams, Mohareb, Helal, & Mahmoud, 2010).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(20-11-9-15-6-2-1-3-7-15)19(25)21-14-16(17-8-4-13-26-17)23-12-5-10-22-23/h4-6,8,10,12-13,16H,1-3,7,9,11,14H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXRSHVKHXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)
![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)
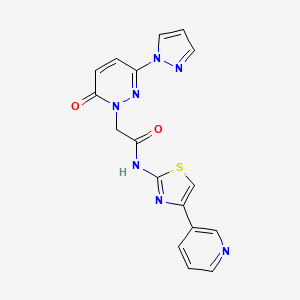

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
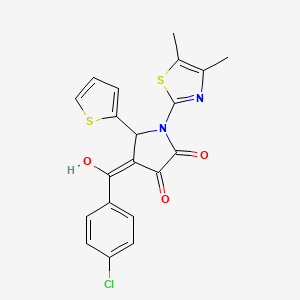
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

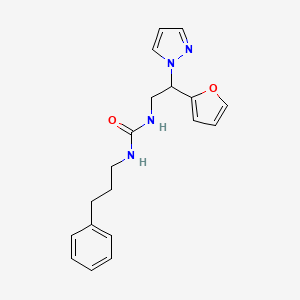
![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
